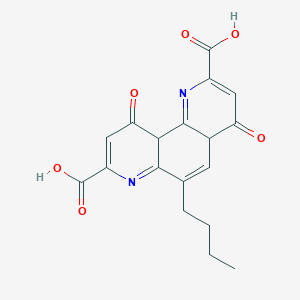
(3S)-3-amino-4-(1-methyl-1H-indol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is a chiral amino acid derivative featuring an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid typically involves the following steps:
Amino Acid Formation: The amino acid moiety can be introduced through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by amino acid functionalization. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods, typically involving palladium or platinum catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
5-Hydroxytryptophan (5-HTP): A precursor to serotonin with an additional hydroxyl group.
Indole-3-acetic acid (IAA): A plant hormone with a similar indole structure.
Uniqueness
(S)-3-Amino-4-(1-methyl-1H-indol-3-yl)butanoic acid is unique due to its specific chiral configuration and the presence of a methyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-amino-4-(1-methylindol-3-yl)butanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-15-8-9(6-10(14)7-13(16)17)11-4-2-3-5-12(11)15/h2-5,8,10H,6-7,14H2,1H3,(H,16,17) |
Clave InChI |
KVNQDSZTNZOZAA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)
![(2R,16S)-15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14789797.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14789811.png)

![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)

![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
